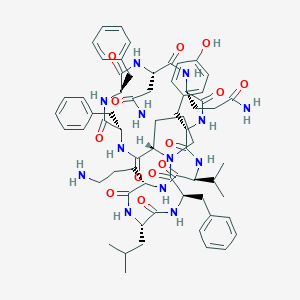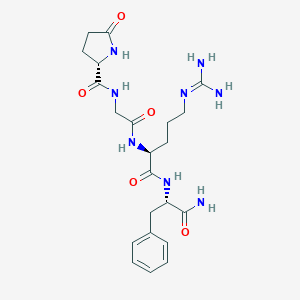
Tyrocidine A
概要
説明
Tyrocidine A is a peptide antibiotic that has been isolated from Bacillus brevis, a soil-dwelling bacterium. It is a member of the tyrocidines, a family of cyclic peptides produced by Bacillus and related bacteria. Tyrocidines have been studied for their potential applications in the medical and agricultural fields.
科学的研究の応用
DNA Interactions : Tyrocidine has been shown to relax superhelical DNA and induce 'packaging' of DNA at higher concentrations, which could affect DNA-supercoiling. This property suggests potential applications in studying DNA dynamics and interactions (Bohg & Ristow, 1986).
Antibiotic Mechanisms : It binds to bacterial membranes and disrupts their integrity. Understanding this mechanism can aid in developing new drugs against antibiotic-resistant pathogens (Loll et al., 2014).
Antifungal Synergy : Tyrocidines show synergistic activity with antifungal drugs. A formulation with soluble cellulose increases their anti-Candida activity and selectivity (Masoudi et al., 2021).
Enzyme Inhibition : It binds specifically to acetylcholinesterase and reversibly inhibits it, suggesting potential for therapeutic applications (Changeux et al., 1969).
Activity Against Pathogens : Tyrocidines have shown potent activity against Listeria monocytogenes and other bacteria, influenced by various molecular properties (Leussa & Rautenbach, 2014).
Membrane Disruption in Bacteria : Tyrocidines and gramicidin S kill bacteria by disrupting the bacterial membrane, causing DNA damage, and interfering with DNA-binding proteins (Wenzel et al., 2018).
Antifungal Properties : These peptides exhibit broad antifungal spectrum, high membrane activity, and fast leakage kinetics against model membranes, with selectivity towards ergosterol-containing membranes (Rautenbach et al., 2016).
Biofilm Eradication : Tyrocidines have synergistic biofilm-eradicating activity with amphotericin B and caspofungin against Candida albicans biofilms (Troskie et al., 2014).
Material Association : Tyrocidines readily associate with various materials, such as cellulose, and have unique antimicrobial activity against various bacteria, fungi, and yeasts (van Rensburg & Rautenbach, 2022).
作用機序
Target of Action
Tyrocidine A is a cyclic decapeptide produced by the bacterium Brevibacillus brevis, commonly found in soil. It can be composed of four different amino acid sequences, resulting in this compound–D. Tyrocidine is a major component of tyrothricin, which also contains gramicidin .
Pharmacokinetics
This compound’s pharmacokinetic properties impact its bioavailability. It is composed of a hydrophobic and a hydrophilic face, allowing it to insert into bacterial membranes, creating porous channels and disrupting membrane integrity. When applied externally as an ointment, tyrocidine can serve as a potent antimicrobial agent .
Result of Action
The molecular and cellular effects of tyrocidine’s action include defined ion-conducting pores, lipid phase separation, and reduced membrane fluidity. These effects lead to the delocalization of a broad range of peripheral and integral membrane proteins. Additionally, tyrocidine can cause DNA damage and interfere with DNA-binding proteins .
Action Environment
Environmental factors significantly influence tyrocidine’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact its effectiveness as an antimicrobial agent .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tyrocidine A is produced by an enzyme complex comprising three peptide synthetases, TycA, TycB, and TycC . Each module incorporates one amino acid into the peptide product and can be further subdivided into domains responsible for substrate adenylation, thiolation, condensation, and epimerization .
Cellular Effects
This compound has significant activity against planktonic Candida albicans in the low-micromolar range . It prevents C. albicans biofilm formation in vitro . Studies have shown that this compound disrupts the membrane integrity of mature C. albicans biofilm cells .
Molecular Mechanism
This compound has a unique mode of action in which it disrupts the cell membrane function . It appears to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane . This membrane activity correlates with the permeabilization and rapid lysis of model fungal membranes induced by this compound .
Temporal Effects in Laboratory Settings
Tyrocidines form defined ion-conducting pores, induce lipid phase separation, and strongly reduce membrane fluidity, resulting in delocalization of a broad range of peripheral and integral membrane proteins . They also cause DNA damage and interfere with DNA-binding proteins .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound has been found to be toxic toward human blood and reproductive cells .
Metabolic Pathways
This compound is involved in the nonribosomal pathway . The biosynthesis of this compound involves three enzymes, TycA, TycB, and TycC .
Subcellular Localization
Given its membrane-disrupting activity, it is likely that this compound interacts with the cell membrane .
特性
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXRBRIWJGAPDU-BBVRJQLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N13O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163885 | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1481-70-5, 8011-61-8 | |
| Record name | Tyrocidine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrocidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROCIDINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)











